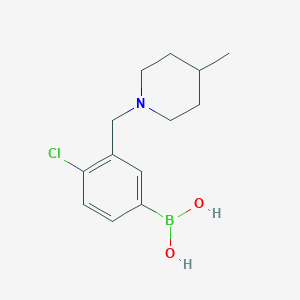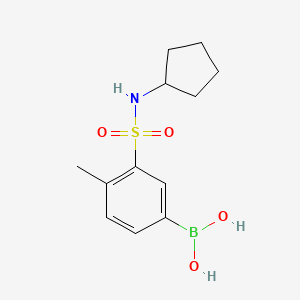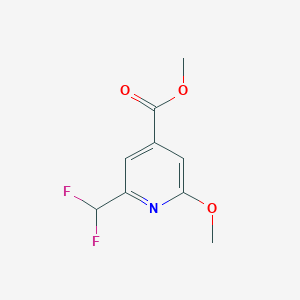
2-(二氟甲基)-6-甲氧基异烟酸甲酯
描述
“Methyl 2-(difluoromethyl)-6-methoxyisonicotinate” is a chemical compound . It’s part of a broader field of research that involves difluoromethylation processes . Difluoromethylation is a process that forms a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be in a variety of forms .
Synthesis Analysis
The synthesis of “Methyl 2-(difluoromethyl)-6-methoxyisonicotinate” and similar compounds involves difluoromethylation processes . These processes have seen significant advances in recent years, with the development of multiple difluoromethylation reagents . Metal-based methods have been particularly successful, capable of transferring a CF2H group to carbon sites in both stoichiometric and catalytic modes .Chemical Reactions Analysis
Difluoromethylation of carbon bonds has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct bonds between carbon and difluoromethyl groups .科学研究应用
酯水解研究:Campbell 等人 (1970 年) 的研究探索了甲氧基吡啶羧酸甲酯的水解,其中可能包括类似于 2-(二氟甲基)-6-甲氧基异烟酸甲酯的化合物。他们将这些化合物与甲氧基硝基苯甲酸乙酯进行了比较,研究了电子相互作用对水解速率的影响(Campbell 等人,1970 年)。
卤素交换反应中的氟化物来源:Ramig 等人 (1999 年) 讨论了使用 1,1-二氟乙基甲基醚作为催化卤素交换反应的有机氟化物来源。该研究强调了具有与 2-(二氟甲基)-6-甲氧基异烟酸甲酯相关的结构的化合物在复杂化学转化中的用途(Ramig 等人,1999 年)。
在光谱分析中:Radice 等人 (2004 年) 对氢氟醚中甲氧基的光谱行为进行了理论研究。这项研究可以深入了解类似于 2-(二氟甲基)-6-甲氧基异烟酸甲酯的化合物的电子性质和光谱参数(Radice 等人,2004 年)。
含氟分子合成:Carbonnel 等人 (2019 年) 讨论了 CF2Me 基团(与 2-(二氟甲基)-6-甲氧基异烟酸甲酯的化学结构相关)在制药和农化工业中的重要性。这项研究强调了此类氟化部分在合成新化合物中的作用(Carbonnel 等人,2019 年)。
在锂离子电池开发中:Schmitz 等人 (2012 年) 探索了四氟-2-(甲氧基)丙酸甲酯在基于碳酸亚丙酯的锂离子电池电解质中作为共溶剂的用途。这项研究显示了类似氟化甲氧基化合物在先进储能技术中的应用(Schmitz 等人,2012 年)。
抗炎化合物合成:Goudie 等人 (1978 年) 对 4-(6-甲氧基-2-萘基)丁-2-酮的相关化合物进行了研究,该化合物与 2-(二氟甲基)-6-甲氧基异烟酸甲酯具有结构相似性。这项研究的重点是抗炎化合物的合成和测试(Goudie 等人,1978 年)。
安全和危害
未来方向
The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore and refine these processes.
作用机制
Target of Action
Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway . It’s possible that this compound might interact with one or more of these pathways.
Pharmacokinetics
It’s known that compounds bearing a cf2h group are better hydrogen-bond donors than their methylated analogues, which could influence their pharmacokinetic properties .
Result of Action
Similar compounds have shown excellent fungicidal activity .
Action Environment
It’s known that the success of the sm cross-coupling reaction, in which similar compounds may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between Methyl 2-(difluoromethyl)-6-methoxyisonicotinate and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .
Cellular Effects
The effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate binds to the active sites of enzymes such as cytochrome P450, leading to either inhibition or activation of their catalytic functions . Additionally, this compound can modulate the activity of transcription factors, resulting in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can lead to cumulative effects on cellular function, including alterations in cellular metabolism and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites . The interaction of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in the cell . These metabolic pathways play a crucial role in determining the biological activity and toxicity of this compound.
Transport and Distribution
The transport and distribution of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYVQQAOLNRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)
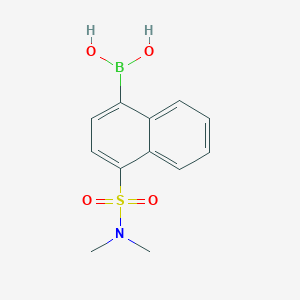
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)

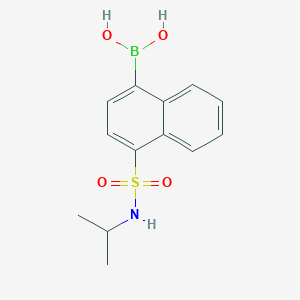

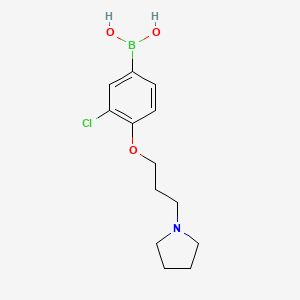
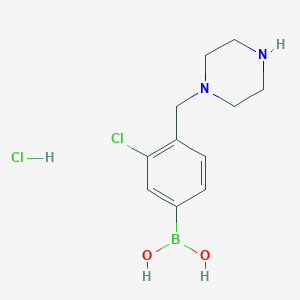

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

